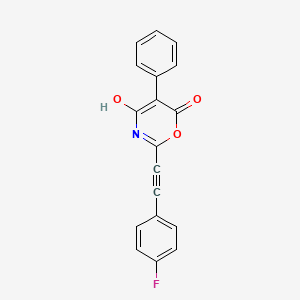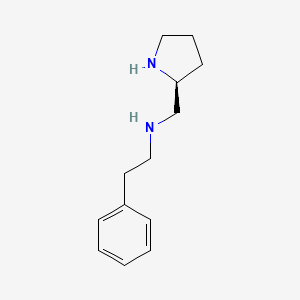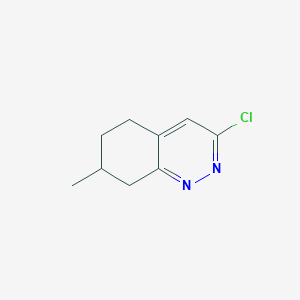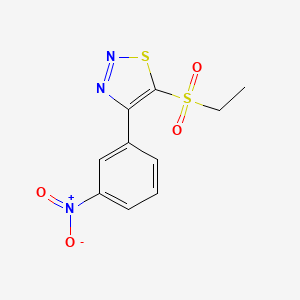
4-Chloro-6-(2-chlorophenyl)-2-(1-methoxyethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-(2-chlorophenyl)-2-(1-methoxyethyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-chlorophenyl)-2-(1-methoxyethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde and ethyl acetoacetate.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Cyclization: The intermediate compound is then cyclized using a suitable reagent, such as ammonium acetate, to form the pyrimidine ring.
Chlorination: The final step involves the chlorination of the pyrimidine ring using a chlorinating agent, such as thionyl chloride, to introduce the chlorine atoms at the desired positions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-(2-chlorophenyl)-2-(1-methoxyethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
4-Chloro-6-(2-chlorophenyl)-2-(1-methoxyethyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-(2-chlorophenyl)-2-(1-methoxyethyl)pyrimidine involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Binding to enzymes or receptors that play a role in biological processes.
Pathways Involved: Modulation of signaling pathways, such as inhibition of enzyme activity or alteration of gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-6-(2-chlorophenyl)-2-methylpyrimidine
- 4-Chloro-6-(2-chlorophenyl)-2-ethylpyrimidine
- 4-Chloro-6-(2-chlorophenyl)-2-(1-hydroxyethyl)pyrimidine
Comparison
Compared to similar compounds, 4-Chloro-6-(2-chlorophenyl)-2-(1-methoxyethyl)pyrimidine may exhibit unique properties, such as:
- Enhanced Biological Activity : Due to the presence of the methoxyethyl group.
- Improved Solubility : The methoxyethyl group may enhance solubility in organic solvents.
- Specificity : The compound may show higher specificity towards certain molecular targets.
Propriétés
Formule moléculaire |
C13H12Cl2N2O |
|---|---|
Poids moléculaire |
283.15 g/mol |
Nom IUPAC |
4-chloro-6-(2-chlorophenyl)-2-(1-methoxyethyl)pyrimidine |
InChI |
InChI=1S/C13H12Cl2N2O/c1-8(18-2)13-16-11(7-12(15)17-13)9-5-3-4-6-10(9)14/h3-8H,1-2H3 |
Clé InChI |
WSJWPZUWDJFBNG-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC(=CC(=N1)Cl)C2=CC=CC=C2Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline](/img/structure/B11779185.png)





![3-(1-Aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11779226.png)

![9-Phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-A][1,4]diazepine](/img/structure/B11779233.png)



